4-Chloro-N-(Boc)-indole-2-boronic acid
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Overview
Description
4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid typically involves the borylation of a suitable indole precursor. One common method is the palladium-catalyzed borylation of 4-chloro-1H-indole using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes . The use of flow microreactors also allows for better heat and mass transfer, reducing the risk of side reactions and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(Boc)-indole-2-boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous or alcoholic solvent, with a base such as potassium carbonate or sodium hydroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-N-(Boc)-indole-2-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N-(Boc)-indole-2-boronic acid is primarily based on its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-N-(Boc)-indole-2-boronic acid is unique due to the presence of both a boronic acid group and a tert-butoxycarbonyl protecting group on the indole ring. This combination of functional groups allows for selective reactions and provides versatility in synthetic applications. Additionally, the chlorine atom on the indole ring offers further opportunities for functionalization through substitution reactions .
Properties
IUPAC Name |
[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWASNXIUPJIJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452758 |
Source
|
Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-11-5 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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